molecular formula C11H13F3N2O2 B14861319 2-(Methylamino)-N-(4-(trifluoromethoxy)benzyl)acetamide

2-(Methylamino)-N-(4-(trifluoromethoxy)benzyl)acetamide

Cat. No.: B14861319
M. Wt: 262.23 g/mol
InChI Key: YBSCHYNGGAYEOG-UHFFFAOYSA-N
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Description

2-(methylamino)-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide is a synthetic organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide typically involves the following steps:

    Formation of the trifluoromethoxyphenyl intermediate:

    Coupling with acetamide: The trifluoromethoxyphenyl intermediate is then coupled with an acetamide derivative under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(methylamino)-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Mechanism of Action

The mechanism of action of 2-(methylamino)-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its binding affinity and reactivity with target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H13F3N2O2

Molecular Weight

262.23 g/mol

IUPAC Name

2-(methylamino)-N-[[4-(trifluoromethoxy)phenyl]methyl]acetamide

InChI

InChI=1S/C11H13F3N2O2/c1-15-7-10(17)16-6-8-2-4-9(5-3-8)18-11(12,13)14/h2-5,15H,6-7H2,1H3,(H,16,17)

InChI Key

YBSCHYNGGAYEOG-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)NCC1=CC=C(C=C1)OC(F)(F)F

Origin of Product

United States

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